2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
Description
2-(2-Chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a structurally complex acetamide derivative featuring a 2-chlorophenyl group linked to an acetamide moiety, which is further substituted with a tetrahydropyran (oxan) ring bearing a thiophen-2-yl group.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)12-16(20)19-17(7-9-21-10-8-17)15-6-3-11-22-15/h1-6,11H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJKXPBMGZDIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide
- Structure : Replaces the oxan-thiophene group with a simple thiophen-2-yl and substitutes the 2-chlorophenyl with a 4-bromophenyl.
- Activity : Demonstrated in vitro antimycobacterial activity, highlighting the importance of the thiophene moiety in biological interactions .
- Key Difference : The absence of the oxan ring reduces steric hindrance and may enhance membrane permeability compared to the target compound.
N-(6-Methoxybenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide
- Structure : Substitutes the oxan-thiophene with a benzothiazole ring containing a methoxy group.
- Implications: Benzothiazole derivatives are known for antitumor and antimicrobial activities. The methoxy group may improve solubility but reduce metabolic stability .
2-Chloro-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Acetamide
- Structure : Features a thiazole ring with a 4-fluorophenyl substituent instead of oxan-thiophene.
- Activity : Fluorine’s electronegativity enhances binding affinity to targets like kinases or microbial enzymes. Thiazole rings are associated with diverse pharmacological profiles .
Pharmacological and Physicochemical Comparisons
Table 1: Key Structural and Functional Differences
Impact of Heterocyclic Groups
Role of Halogen Substituents
- 2-Chlorophenyl : The chlorine atom’s electron-withdrawing effect increases electrophilicity, favoring interactions with nucleophilic residues in target proteins.
- 4-Fluorophenyl/4-Bromophenyl : Fluorine’s small size and high electronegativity improve bioavailability, while bromine’s larger size may enhance hydrophobic interactions .
Biological Activity
The compound 2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Chlorophenyl Intermediate : The starting material, 2-chlorophenyl isocyanate, is reacted with an appropriate amine.
- Thiophene Derivative Synthesis : The thiophene ring is introduced through reactions involving thiophene-2-carboxylic acid.
- Oxane Ring Formation : Cyclization reactions involving epoxides and alcohols yield the oxane ring.
- Final Coupling Reaction : The chlorophenyl intermediate is coupled with the thiophene-oxane derivative under controlled conditions to yield the final product.
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their in vitro antimicrobial activities using the tube dilution technique. Certain derivatives demonstrated comparable efficacy to standard drugs such as ciprofloxacin and fluconazole .
| Compound | Antimicrobial Activity | Standard Comparison |
|---|---|---|
| Compound 3 | Significant | Ciprofloxacin |
| Compound 8 | Moderate | Fluconazole |
| Compound 5 | Good (lower than standards) | 5-Fluorouracil |
Anticancer Activity
The anticancer potential of this compound was assessed through MTT assays, revealing promising results against various cancer cell lines, although less potent than established chemotherapeutics like 5-fluorouracil . Molecular docking studies suggested that the compound interacts with key enzymes involved in cancer progression, indicating a mechanism that warrants further exploration.
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported. Compounds derived from similar structures have shown strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors .
Molecular docking studies have elucidated the binding interactions of this compound with various biological targets:
- Binding Affinity : The compound exhibits strong binding affinity to specific amino acids in target enzymes, which may explain its biological activity.
- Selectivity : Studies indicate selective inhibition of certain pathways, particularly in inflammatory responses and cancer cell proliferation.
Case Studies
Several case studies highlight the compound's biological activity:
- A study on similar derivatives revealed significant antibacterial effects against Salmonella typhi and Bacillus subtilis, demonstrating its potential for therapeutic applications in infectious diseases .
- In anticancer research, derivatives were found to inhibit cell growth effectively in vitro, suggesting a viable pathway for drug development against various cancers .
Q & A
Q. What are the key steps in synthesizing 2-(2-chlorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide, and what reaction conditions are critical for success?
The synthesis typically involves:
- Coupling reactions between the chlorophenyl acetic acid derivative and the oxane-thiophene amine precursor under reflux in aprotic solvents like dichloromethane or dimethylformamide (DMF).
- Catalysts : Use of coupling agents such as EDCI/HOBt or DCC to facilitate amide bond formation.
- Temperature control : Maintaining 40–60°C to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. How is the structural integrity and purity of the compound confirmed in academic research?
- Spectroscopic techniques :
- NMR (¹H and ¹³C) to verify substituent positions and stereochemistry.
- IR spectroscopy to confirm functional groups (amide C=O stretch ~1650 cm⁻¹).
- Mass spectrometry (HRMS) for molecular weight validation.
- Chromatography : Thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme inhibition : Screened against kinases (e.g., EGFR) and microbial enzymes (e.g., β-lactamase) using fluorometric assays.
- Antimicrobial activity : Tested via broth microdilution (MIC values reported against S. aureus and C. albicans).
- Cytotoxicity : Evaluated in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize by-products during synthesis?
- Variable optimization : Use a Design of Experiments (DoE) approach to test parameters like solvent polarity, temperature, and catalyst loading.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene or oxane moieties.
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal assays : Validate results using multiple methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition).
- Structural analogs : Compare activity of derivatives to identify structure-activity relationships (SAR).
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound solubility does not skew bioactivity results .
Q. What computational methods are effective for predicting the compound’s biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets).
- QSAR modeling : Train models on datasets of structurally related compounds to predict antimicrobial or anticancer potency.
- MD simulations : Assess binding stability over 100-ns trajectories in GROMACS .
Q. What advanced techniques are recommended for assessing purity in complex matrices?
- HPLC-MS : Combine retention time analysis with mass detection to resolve co-eluting impurities.
- Chiral chromatography : For enantiomeric purity, use Chiralpak columns with heptane/ethanol mobile phases.
- Elemental analysis : Confirm stoichiometry of C, H, N, and S .
Q. How can the mechanism of enzyme inhibition be elucidated for this compound?
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for binding.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
